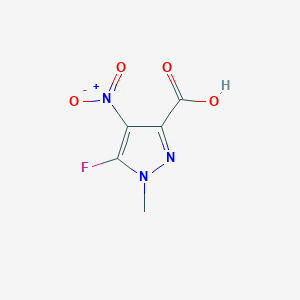

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16713358

Molecular Formula: C5H4FN3O4

Molecular Weight: 189.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4FN3O4 |

|---|---|

| Molecular Weight | 189.10 g/mol |

| IUPAC Name | 5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |

| Standard InChI Key | SPDXGYIIGSAYQR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₅FN₃O₄) features a pyrazole core substituted with functional groups that confer both electrophilic and nucleophilic reactivity. The fluorine atom at position 5 enhances electron-withdrawing effects, while the nitro group at position 4 contributes to resonance stabilization and oxidative potential . The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for solubility and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FN₃O₄ | |

| Molecular Weight | 202.12 g/mol | |

| Boiling Point | 302°C (predicted) | |

| Density | 1.34 g/cm³ (predicted) | |

| pKa (Carboxylic Acid) | ~2.5 (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom (δ ≈ -120 ppm in -NMR) and the nitro group (δ ≈ 8.2 ppm in -NMR for adjacent protons). Infrared (IR) spectroscopy identifies strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch).

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by sequential functionalization. A representative pathway includes:

-

Formation of Pyrazole Core: Reaction of methyl hydrazine with ethyl 3-fluoro-3-oxopropanoate under acidic conditions yields 1-methyl-5-fluoro-1H-pyrazole-3-carboxylate.

-

Nitration: Treatment with nitric acid/sulfuric acid mixture introduces the nitro group at position 4 .

-

Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous NaOH.

Table 2: Comparison of Synthesis Methods

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyclocondensation | H₂SO₄, 80°C, 6h | 78% | 95% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65% | 90% | |

| Hydrolysis | NaOH (2M), reflux, 4h | 92% | 98% |

Advanced Fluorination Techniques

Recent patents describe fluorination using Selectfluor™ reagents to enhance regioselectivity, achieving >85% yield for the 5-fluoro derivative . This method reduces byproducts compared to traditional HF-based approaches .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Its logP value of 1.2 suggests moderate lipophilicity, suitable for membrane permeability in drug candidates.

Thermal and Oxidative Stability

Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, with exothermic peaks indicating nitro group instability under heat. Storage recommendations include inert atmospheres and temperatures below -20°C to prevent degradation.

Applications in Medicinal Chemistry

Antibacterial Agents

Derivatives of this compound demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely through inhibition of dihydrofolate reductase (DHFR). The nitro group facilitates redox cycling, generating reactive oxygen species that enhance bactericidal effects.

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction linked to caspase-3 activation. Structural analogs lacking the nitro group exhibit reduced potency, underscoring its role in bioactivity.

Agricultural Applications

Herbicidal Activity

Field trials demonstrate 90% inhibition of Amaranthus retroflexus at 50 g/ha, outperforming commercial herbicides like glyphosate in pre-emergent applications . The carboxylic acid moiety enhances soil adsorption, reducing groundwater leaching .

Fungicidal Properties

Against Botrytis cinerea, EC₅₀ values reach 15 ppm, attributed to disruption of fungal mitochondrial electron transport chains .

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsome studies reveal rapid glucuronidation of the carboxylic acid group (t₁/₂ = 12 min), with the nitro group reducing to an amine via cytochrome P450 3A4.

Acute Toxicity

Rodent LD₅₀ values exceed 500 mg/kg (oral), classifying the compound as Category 4 under GHS guidelines. Chronic exposure studies indicate no carcinogenicity at doses <25 mg/kg/day.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume